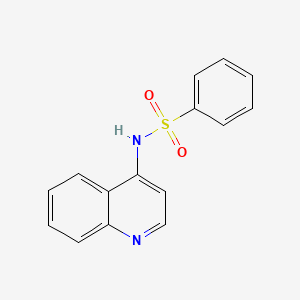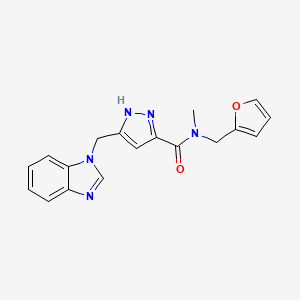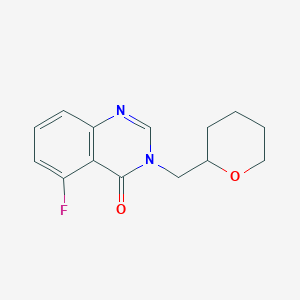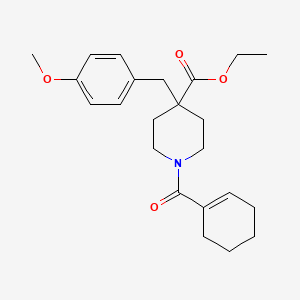![molecular formula C20H22N4O2 B6095202 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B6095202.png)
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one is a synthetic organic compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is characterized by a quinazolinone core structure, which is known for its diverse biological activities, and a piperazine moiety substituted with a methoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 2-chloromethylquinazolin-4(1H)-one can react with 1-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a ligand for studying receptor interactions.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses such as vasoconstriction and smooth muscle contraction. By antagonizing these receptors, the compound can potentially reduce blood pressure and alleviate symptoms of benign prostatic hyperplasia .
類似化合物との比較
Similar Compounds
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by antagonizing alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that also targets alpha1-adrenergic receptors.
Uniqueness
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one is unique due to its specific structural features, such as the methoxyphenyl group on the piperazine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other alpha1-adrenergic receptor antagonists .
特性
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-18-9-5-4-8-17(18)24-12-10-23(11-13-24)14-19-21-16-7-3-2-6-15(16)20(25)22-19/h2-9H,10-14H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHQUGRZEGLKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6095121.png)
![4-[(4-Methoxynaphthalen-1-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B6095128.png)
![1-(2,2-dimethylpropanoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6095138.png)
)amine](/img/structure/B6095140.png)
![4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6095148.png)
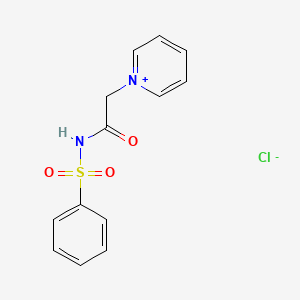
![4-methoxy-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6095153.png)
![N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B6095171.png)
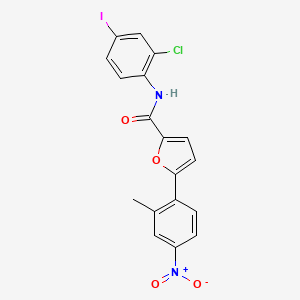
![(2-Aminopyridin-4-yl)-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone](/img/structure/B6095195.png)
